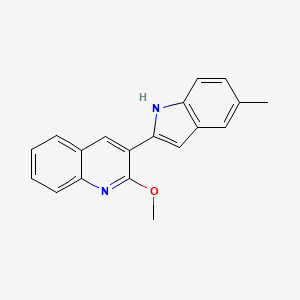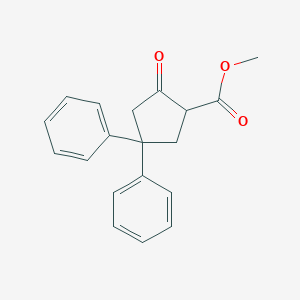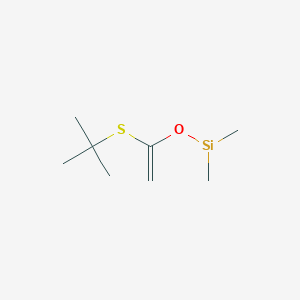![molecular formula C16H22O4 B12532805 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one CAS No. 652986-46-4](/img/structure/B12532805.png)
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one is a complex organic compound characterized by its unique structural features. This compound contains a dioxane ring, a methoxyphenyl group, and a methylbutanone moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include cesium carbonate and sodium borohydride . The reaction conditions often involve room temperature settings and the use of solvents like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: Commonly involves the reduction of carbonyl groups to alcohols using reagents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in solvents like ethanol or methanol.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but they often involve modulation of biochemical processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the methoxyphenyl group and exhibits similar biological activities.
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: Another compound with a methoxyphenyl group, used in different chemical and biological studies.
Uniqueness
What sets 3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one apart is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its dioxane ring and methylbutanone moiety are not commonly found together in similar compounds, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
652986-46-4 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
3-[(2S,4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-3-methylbutan-2-one |
InChI |
InChI=1S/C16H22O4/c1-11(17)16(2,3)14-9-10-19-15(20-14)12-5-7-13(18-4)8-6-12/h5-8,14-15H,9-10H2,1-4H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
AHQXSJOMHQRYRU-GJZGRUSLSA-N |
Isomerische SMILES |
CC(=O)C(C)(C)[C@@H]1CCO[C@@H](O1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=O)C(C)(C)C1CCOC(O1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


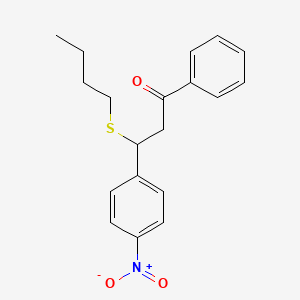
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
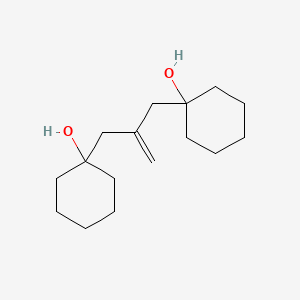
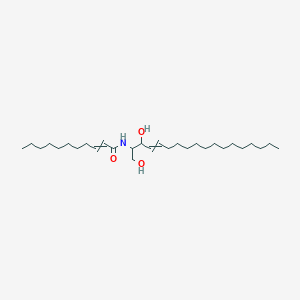
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
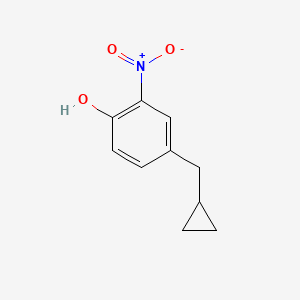
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
